N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antiproliferative Activities
Compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide, particularly those derived from naphthoquinone, have shown antioxidant, antiproliferative, and acetylcholinesterase inhibition activities. Amino alcohol derivatives from 1,4-naphthoquinone have been synthesized and evaluated for their antioxidant capacity, showing significant activity. These derivatives also displayed antiproliferative activity against tumor cell lines and acetylcholinesterase (AChE) inhibition, suggesting potential for the development of new therapeutic agents (Estolano-Cobián et al., 2020).
Antibacterial and Antifungal Properties
Synthetic efforts towards compounds bearing the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, which share structural motifs with this compound, have demonstrated promising antiproliferative activities against various human cancer cell lines. These studies underline the potential application of such compounds in developing anticancer therapies (Chen et al., 2013).
Protein Kinase Inhibition
Research on isoquinolinesulfonamides has highlighted their role as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests that derivatives of tetrahydroquinoline, similar to this compound, could be explored for their potential in modulating protein kinase activity, which is crucial in various cellular processes including cancer progression (Hidaka et al., 1984).
Mechanism of Action
Target of Action
The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, ERK1/2, potentially inhibiting their activity . This inhibition could lead to changes in the MAPK pathway, affecting the downstream signaling processes . .
Biochemical Pathways
The compound affects the MAPK pathway, which is involved in various cellular processes, including growth, differentiation, and apoptosis . By inhibiting ERK1/2, the compound could disrupt the normal functioning of this pathway, leading to altered cellular responses .
Result of Action
The inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway could lead to various molecular and cellular effects. Given the role of ERK1/2 in cell proliferation and survival, the compound could potentially exhibit antineoplastic activity . .
Future Directions
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-13-11-17-7-4-5-9-20(17)23(22)24(28)25-19-12-10-18-8-6-14-26(16(2)27)21(18)15-19/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAGBMQVBYVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4C(=O)C)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.